molecular formula C12H21NO4 B1405611 Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1785764-72-8

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Numéro de catalogue: B1405611
Numéro CAS: 1785764-72-8
Poids moléculaire: 243.3 g/mol
Clé InChI: JOKSSXNTQRMOQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Functional Group Variations

Compound Substituents Key Properties
tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate - tert-butyl ester
- 3-hydroxyl
Higher steric bulk reduces ring flexibility
1-Oxa-9-azaspiro[5.5]undecane hydrochloride - HCl salt
- No ester
Enhanced water solubility due to ionic character
Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate - Conjugated diene
- No hydroxyl
Increased planarity alters electronic properties

Physicochemical Properties

Compound logP TPSA (Ų) Hydrogen Bond Donors
This compound 1.15 59 1
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1.89 59 1
1-Oxa-9-azaspiro[5.5]undecane 1.11 21 0

The ethyl ester’s lower logP compared to tert-butyl analogs suggests improved solubility in polar solvents.

Stereochemical Considerations in Spiro Junction Configuration

The spiro carbon’s tetrahedral geometry creates two enantiomeric forms (R and S), though the compound is typically synthesized as a racemate. Key stereochemical factors include:

Conformational Dynamics

  • Ring flipping : The azacyclohexane ring undergoes chair-to-chair inversion, while the oxacyclohexane ring remains relatively rigid due to hydrogen bonding.
  • Helical chirality : The orthogonal arrangement of rings generates a helical twist (P or M configuration), observable in circular dichroism spectra.

Substituent Effects on Stereochemistry

  • 4-Hydroxyl group : Restricts rotation about the C4–O bond, stabilizing one helical conformation.
  • Ethyl ester : The bulky ester group at position 9 induces axial chirality by hindering free rotation of the azacyclohexane ring.

Computational studies using density functional theory (DFT) predict an energy barrier of ~12 kcal/mol for interconversion between enantiomers, indicating moderate stereochemical stability at room temperature. This property makes the compound suitable for asymmetric synthesis applications.

Propriétés

IUPAC Name

ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-16-11(15)13-6-4-12(5-7-13)9-10(14)3-8-17-12/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKSSXNTQRMOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthesis Strategy

  • Starting Materials : The synthesis often begins with simpler spiro compounds, which undergo transformations to introduce the hydroxyl and carboxylate groups.

  • Hydroxylation and Carboxylation Steps : These steps typically involve oxidation reactions to introduce the hydroxyl group and esterification to form the carboxylate.

  • Purification : Techniques such as silica gel chromatography are used to purify the final product.

Specific Steps for Related Compounds

For tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate , a related compound, synthesis involves:

  • O-Alkylation : Using 2-chloropyridines to introduce specific functional groups.
  • Oxidation : Using reagents like pyridinium dichromate (PDC) to convert hydroxyl to oxo groups.

Conversion to Ethyl Ester

To convert a tert-butyl ester to an ethyl ester, a transesterification reaction can be employed. This involves reacting the tert-butyl ester with ethanol in the presence of an acid catalyst.

Purification Techniques

Purification is crucial for obtaining high-purity compounds. Common techniques include:

Research Findings

Research on spiro compounds highlights their potential in pharmaceutical applications due to their unique structural properties. However, specific findings on this compound are limited. Studies on related compounds suggest that these molecules can undergo various chemical transformations to introduce functional groups, which is crucial for their biological activity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table compares the target compound with structurally related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Heteroatoms CAS Number
Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate C${12}$H${19}$NO$_4$ 241.28 4-hydroxy, ethyl carboxylate 1-oxa, 9-aza 1785764-72-8
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate C${13}$H${23}$NO$_4$ 257.33 4-hydroxy-4-methyl, ethyl carboxylate 1-oxa, 9-aza 1785761-67-2
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine C${16}$H${24}$N$_2$O 260.38 4-amino, phenylmethyl 1-oxa, 9-aza 1306739-52-5
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C${16}$H${22}$N$2$O$3$ 290.36 Benzyl carboxylate 1-oxa, 4,9-diaza 2102409-64-1
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C${20}$H${28}$N$2$O$4$ 368.45 4-benzyl, 3-oxo, tert-butyl carboxylate 1-oxa, 4,9-diaza 1352925-95-1
Key Observations:

Heteroatom Arrangement: The target compound contains 1 oxygen and 1 nitrogen in its spirocyclic system. Compounds with 1,5-dioxa cores (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane derivatives) exhibit increased polarity and altered solubility profiles .

Substituent Effects: Ethyl vs. tert-Butyl Esters: Ethyl esters (e.g., the target compound) are more hydrolytically labile than tert-butyl esters (e.g., tert-Butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate), which are often used as protective groups . Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound contrasts with the 4-amino substituent in 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine, affecting hydrogen-bonding and reactivity .

Stereochemistry :

  • Spirocyclic compounds often exhibit diastereomerism. For example, N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine () was synthesized as a 2:1 diastereomeric mixture, highlighting the importance of stereochemical control in pharmacological activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : tert-Butyl esters (e.g., tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate) exhibit higher logP values compared to ethyl esters, influencing membrane permeability .
  • Solubility: Hydroxyl and amino groups enhance aqueous solubility, while phenylmethyl substituents (e.g., in 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine) increase hydrophobicity .

Activité Biologique

Overview

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound notable for its unique structural features, which include both oxygen and nitrogen atoms within its spiro ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and disease treatment.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molar Mass : 243 g/mol
  • CAS Number : 1785764-72-8

The compound's structure contributes to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound's ability to modulate these targets can lead to various biological effects, including antimicrobial activity.

Antimicrobial Properties

Research has indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb).

A study highlighted the potential of spirocyclic compounds as inhibitors of MmpL3, a transporter essential for the survival of Mtb. The compound demonstrated promising activity in murine models, suggesting its potential as a therapeutic agent against tuberculosis .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The SAR studies indicate that variations in substituents on the spirocyclic core can significantly affect the potency and selectivity of the compound against specific biological targets.

Study on Tuberculosis

In a high-throughput screening (HTS) campaign conducted by GSK, compounds related to the spirocycle core were identified as active against Mtb. The initial hit from this screening showed good solubility and activity (MIC 80 = 6.3 µM), with further studies confirming DprE1 as the target enzyme .

CompoundMIC (µM)Target EnzymeReference
This compound6.3DprE1Naik et al., 2014
Compound from HTS25UnknownPanda et al., 2014

This data underscores the relevance of this compound in the ongoing search for effective tuberculosis treatments.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Reductive amination : Sodium triacetoxyborohydride (STAB) is used to stabilize intermediates, as seen in analogous spirocyclic compounds .
  • Oxidation/Reduction : Hydrogen peroxide or potassium permanganate may oxidize hydroxyl groups, while LiAlH4 or NaBH4 reduces carbonyls to alcohols .
  • Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups are often utilized to protect amines during synthesis . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical for yield optimization .

Q. What analytical techniques are used for structural characterization?

Key methods include:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves spirocyclic conformations and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents at positions 4 and 9, with splitting patterns revealing stereochemistry .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. Which physicochemical properties influence its biological activity?

  • Hydrophobicity (LogP) : The ethyl ester and hydroxyl group balance solubility and membrane permeability, as seen in analogs with logP ~1.5–2.5 .
  • Hydrogen-bonding capacity : The 4-hydroxy group enhances target binding, while the spirocyclic framework reduces conformational flexibility .

Q. What are its primary biological targets and mechanisms?

  • Enzyme inhibition : Analogous compounds inhibit soluble epoxide hydrolase (sEH) and MmpL3 (Mycobacterial membrane protein Large 3) via hydrogen bonding and π-π interactions .
  • Receptor modulation : Spirocyclic amines act as dual ligands for neurological targets (e.g., serotonin receptors) by mimicking rigidified neurotransmitter conformations .

Advanced Research Questions

Q. How can contradictions in binding assay data be resolved?

  • Cross-validation : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .
  • Structural docking : Use crystallographic data (e.g., PDB IDs) to model binding poses and identify steric clashes or solvent effects .
  • Control experiments : Test for off-target interactions using mutant proteins or competitive inhibitors .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace the ethyl ester with tert-butyl or benzyl groups to modulate lipophilicity .
  • Stereochemical tuning : Introduce chiral centers at position 4 (hydroxy group) to enhance enantioselective binding .
  • Bioisosteric replacement : Swap the 1-oxa moiety with 2-aza groups to improve metabolic stability .

Q. How is crystallographic refinement challenging for this compound?

  • Twinning : High-symmetry spirocyclic systems often produce twinned crystals; SHELXL’s TWIN command resolves this .
  • Disorder modeling : Flexible ethyl or hydroxy groups require multi-conformational refinement with restrained occupancy .
  • Hydrogen atom placement : Use SHELXE to locate hydrogen bonds in high-resolution (<1.2 Å) datasets .

Q. What computational approaches predict its pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50%) and CYP450 inhibition risks .
  • Docking studies : AutoDock Vina screens against target libraries (e.g., sEH, MmpL3) to prioritize derivatives .

Q. How does the compound serve as a building block in multi-step synthesis?

  • Pharmacophore elaboration : The spiro core is functionalized via:
  • Nucleophilic substitution : Alkyl halides or acyl chlorides target the 9-carboxylate .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at position 4 .
    • Protecting group strategies : Boc or benzyl groups are cleaved under acidic or hydrogenolytic conditions .

Q. What are the limitations of oxidative vs. reductive derivatization?

  • Oxidation : Risks over-oxidation of the hydroxyl group to ketones, requiring TEMPO/NaOCl as mild oxidants .
  • Reduction : LiAlH4 may degrade the spirocycle; STAB is preferable for selective amine reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.